N-Debutyl Terodiline Hydrochloride
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Overview
Description
N-Debutyl Terodiline Hydrochloride: is a chemical compound known for its role as an impurity of Terodiline, a non-selective calcium channel antagonist with anticholinergic and vasodilatory activity . It is primarily studied in the context of its parent compound, Terodiline, which is used in urology as an antispasmodic to reduce bladder tone and treat urinary frequency and incontinence .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: N-Debutyl Terodiline Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, N-Debutyl Terodiline Hydrochloride is studied as an impurity of Terodiline. Researchers analyze its chemical properties and behavior to understand its impact on the overall efficacy and safety of Terodiline .
Biology: In biological research, this compound is used to study the pharmacological properties of Terodiline. It helps researchers understand the compound’s interactions with biological systems and its potential effects on cellular processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. While its primary role is as an impurity, understanding its effects can provide insights into the safety and efficacy of Terodiline-based treatments .
Industry: In the industrial sector, this compound is used in the quality control and analysis of Terodiline production. Ensuring the purity of Terodiline is crucial for its safe and effective use in medical treatments .
Mechanism of Action
The mechanism of action of N-Debutyl Terodiline Hydrochloride is closely related to that of Terodiline. Terodiline exerts its effects by blocking calcium channels and exhibiting anticholinergic activity. This dual action helps relax smooth muscle and reduce bladder tone . The molecular targets and pathways involved include muscarinic receptors and calcium channels, which play a crucial role in regulating muscle contractions .
Comparison with Similar Compounds
Terodiline: The parent compound, used in urology as an antispasmodic.
Emepronium: Another anticholinergic agent used to treat urinary incontinence.
Flavoxate: A drug with similar applications in reducing bladder spasms.
Uniqueness: N-Debutyl Terodiline Hydrochloride is unique due to its specific chemical structure and its role as an impurity of Terodiline. While it shares some pharmacological properties with similar compounds, its presence as an impurity provides valuable insights into the overall safety and efficacy of Terodiline-based treatments .
Properties
IUPAC Name |
4,4-diphenylbutan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,16H,12,17H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVYRTMFFATVII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.